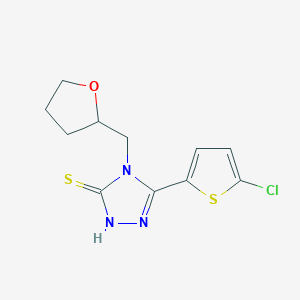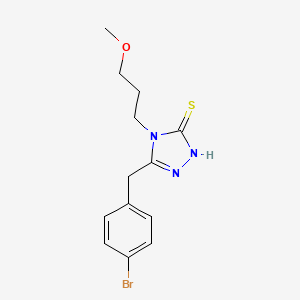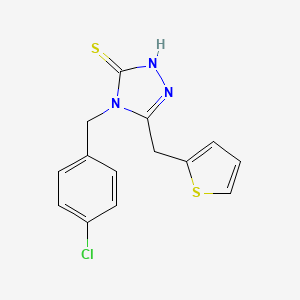
5-(5-chlorothiophen-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(5-chlorothiophen-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chlorothiophen-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the thiol group.
Substitution: The chloro group on the thienyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thienyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. The specific compound may be investigated for its ability to inhibit certain enzymes or pathways in microbial or cancer cells.
Medicine
Medicinal chemistry research may focus on the compound’s potential as a therapeutic agent. Studies could include its efficacy in treating infections, cancer, or other diseases, as well as its pharmacokinetics and toxicity profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific applications in manufacturing or materials science.
Mécanisme D'action
The mechanism of action of 5-(5-chlorothiophen-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In antimicrobial research, it may inhibit the growth of bacteria or fungi by targeting essential enzymes or cellular pathways. In cancer research, it could induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(5-bromo-2-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the chloro group on the thienyl ring and the tetrahydro-2-furanylmethyl group on the triazole ring makes 5-(5-chlorothiophen-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol unique
Propriétés
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS2/c12-9-4-3-8(18-9)10-13-14-11(17)15(10)6-7-2-1-5-16-7/h3-4,7H,1-2,5-6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCFHMXSGQFPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4275486.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4275509.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4275522.png)
METHANONE](/img/structure/B4275527.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4275539.png)
![7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4275542.png)
![7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4275555.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4275556.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4275562.png)

![4-benzyl-5-[1-(3,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4275576.png)

![4-allyl-5-{[(6-bromo-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4275584.png)
![4-allyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4275586.png)
